molecular formula C22H21N5O4S B2406109 N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-48-8

N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2406109
CAS No.: 852376-48-8
M. Wt: 451.5
InChI Key: FPMDMUOCDNOXJL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O4S and its molecular weight is 451.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-29-16-7-4-14(5-8-16)22-25-24-19-10-11-21(26-27(19)22)32-13-20(28)23-15-6-9-17(30-2)18(12-15)31-3/h4-12H,13H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMDMUOCDNOXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₄S
  • Molecular Weight : 378.43 g/mol
  • CAS Number : Not available in the provided data.

This compound features a triazole ring and a thioacetamide moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research has shown that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, studies on similar triazole-thione compounds have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)
47fHCT-1166.2
47eT47D43.4
69bMCF-7More active than control

This suggests that this compound may possess similar anticancer properties due to its structural components .

Antimicrobial Activity

The compound's potential antimicrobial activity is also noteworthy. Similar derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. For instance, certain derivatives exhibited IC₅₀ values ranging from 1.35 to 2.18 μM against the pathogen . While specific data for the compound is not available, its structural similarities suggest it could exhibit comparable activity.

The biological activities of this compound can be attributed to several proposed mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with triazole rings are known to inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress in cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds:

  • A series of substituted benzamide derivatives were synthesized and tested for their anti-tubercular activity. The most potent compounds showed significant inhibitory concentrations against Mycobacterium tuberculosis .
  • Another study highlighted the importance of structural modifications in enhancing the biological activity of triazole-containing compounds .

Scientific Research Applications

Key Structural Features

  • Triazole Ring : Contributes to the compound's biological activity.
  • Methoxy Substituents : Enhance lipophilicity and bioavailability.
  • Thioacetamide Linkage : May influence the mechanism of action.

Anticancer Activity

Research has shown that compounds containing the triazole structure exhibit significant anticancer properties. For instance, derivatives of triazoles have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .

Case Study : A study demonstrated that a related triazole compound exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives have been extensively studied for their antifungal and antibacterial effects.

Case Study : A series of triazole derivatives were synthesized and tested against common bacterial strains. Results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Case Study : In vitro studies indicated that compounds similar to N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibited significant inhibition of pro-inflammatory cytokines in human cell lines, suggesting their potential use in treating inflammatory diseases .

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically including:

  • Core formation : Cyclization of hydrazine derivatives with substituted benzaldehydes to form the triazolo[4,3-b]pyridazine core .
  • Thioether linkage : Coupling the core with a thioacetamide intermediate via nucleophilic substitution (e.g., using NaH in DMF at 0–5°C) .
  • Final functionalization : Introducing the 3,4-dimethoxyphenylacetamide group under reflux in anhydrous THF .

Q. Key conditions :

  • Temperature control (0–5°C for sensitive steps, reflux for coupling).
  • Solvent selection (DMF for polar intermediates, THF for amide bond formation).
  • Catalysts (e.g., Pd/C for hydrogenation in deprotection steps) .

Q. Which analytical methods are essential for characterizing purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and linkage integrity. For example, the thioether proton appears as a singlet near δ 4.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is typically required; use C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (calculated: ~495 g/mol for C₂₇H₂₅N₅O₄S) .

Q. How should initial biological activity screening assays be designed?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Substituent variation : Synthesize analogs with halogens (F, Cl), alkyl groups, or altered methoxy positions on the phenyl rings .
  • Activity mapping : Compare IC₅₀ values across analogs (see Table 1 ).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target enzymes .

Q. Table 1: Example SAR Data for Analogous Triazolo-Pyridazine Derivatives

Substituent (R₁/R₂)Target Enzyme (IC₅₀, nM)Cytotoxicity (IC₅₀, μM)
4-OCH₃ / 3,4-OCH₃EGFR: 12 ± 2MCF-7: 8.5 ± 1.2
4-Cl / 3-OCH₃VEGFR2: 25 ± 3A549: 15.3 ± 2.1
3-F / 4-OCH₃PDGFRα: 18 ± 4HeLa: 10.7 ± 1.8
Data adapted from .

Q. How can contradictory biological activity data be resolved?

  • Reproducibility checks : Validate assays in triplicate across independent labs .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
  • Pharmacokinetic studies : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to rule out false negatives .

Q. What methodologies are recommended for elucidating the mechanism of action?

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells .
  • In vivo xenograft models : Evaluate tumor growth inhibition in nude mice (dose: 10–50 mg/kg, oral) .

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